molecular formula C22H27N7 B11042083 N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11042083
M. Wt: 389.5 g/mol
InChI Key: ASCFXCRESMLVNE-UHFFFAOYSA-N
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Description

N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE is a complex organic compound that features a triazine ring substituted with amino and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with benzylamine and 4-amino-1-benzylpiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure selective substitution .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in amine derivatives. Substitution reactions can produce a wide range of substituted triazine compounds .

Mechanism of Action

The mechanism of action of N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE is unique due to its triazine core, which provides additional sites for chemical modification and enhances its versatility in various applications. This distinguishes it from other similar compounds that may lack the triazine ring .

Properties

Molecular Formula

C22H27N7

Molecular Weight

389.5 g/mol

IUPAC Name

2-N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H27N7/c23-21-25-20(26-22(27-21)24-15-18-7-3-1-4-8-18)17-29-13-11-28(12-14-29)16-19-9-5-2-6-10-19/h1-10H,11-17H2,(H3,23,24,25,26,27)

InChI Key

ASCFXCRESMLVNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NCC4=CC=CC=C4)N

Origin of Product

United States

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